molecular formula C9H8ClFO2 B1591918 Ethyl 2-chloro-5-fluorobenzoate CAS No. 57381-63-2

Ethyl 2-chloro-5-fluorobenzoate

Cat. No.: B1591918
CAS No.: 57381-63-2
M. Wt: 202.61 g/mol
InChI Key: GWENTXANAYAWIK-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-5-fluorobenzoate is an organic compound with the molecular formula C9H8ClFO2 and a molecular weight of 202.61 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by chlorine and fluorine atoms, respectively. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-chloro-5-fluorobenzoate can be synthesized through the esterification of 2-chloro-5-fluorobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

2-chloro-5-fluorobenzoic acid+ethanolsulfuric acidethyl 2-chloro-5-fluorobenzoate+water\text{2-chloro-5-fluorobenzoic acid} + \text{ethanol} \xrightarrow{\text{sulfuric acid}} \text{this compound} + \text{water} 2-chloro-5-fluorobenzoic acid+ethanolsulfuric acid​ethyl 2-chloro-5-fluorobenzoate+water

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification reactions but on a larger scale. The process may include additional steps such as purification through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-5-fluorobenzoate undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to yield 2-chloro-5-fluorobenzoic acid and ethanol.

    Reduction: The compound can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Products depend on the nucleophile used, such as 2-chloro-5-fluoroaniline when using an amine.

    Hydrolysis: 2-chloro-5-fluorobenzoic acid and ethanol.

    Reduction: 2-chloro-5-fluorobenzyl alcohol.

Scientific Research Applications

Ethyl 2-chloro-5-fluorobenzoate is widely used in scientific research due to its versatility as a synthetic intermediate . Some of its applications include:

    Chemistry: Used in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: Employed in the development of bioactive compounds and as a precursor for the synthesis of potential drug candidates.

    Medicine: Utilized in the production of pharmaceuticals, particularly in the synthesis of anti-inflammatory and anticancer agents.

    Industry: Applied in the manufacture of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-chloro-5-fluorobenzoate depends on its specific application and the target molecule it interacts with. Generally, the compound acts as a reactive intermediate that can undergo various chemical transformations to yield the desired product. The molecular targets and pathways involved vary based on the specific reaction and the end-use of the compound.

Comparison with Similar Compounds

Ethyl 2-chloro-5-fluorobenzoate can be compared with other similar compounds such as:

    Ethyl 2-chlorobenzoate: Lacks the fluorine atom, which may result in different reactivity and applications.

    Ethyl 5-chloro-2-fluorobenzoate: The positions of the chlorine and fluorine atoms are reversed, leading to different chemical properties and uses.

    Ethyl 2-fluorobenzoate:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs .

Properties

IUPAC Name

ethyl 2-chloro-5-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO2/c1-2-13-9(12)7-5-6(11)3-4-8(7)10/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWENTXANAYAWIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901022333
Record name Ethyl 2-chloro-5-fluoro-benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901022333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57381-63-2
Record name Benzoic acid, 2-chloro-5-fluoro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57381-63-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-chloro-5-fluoro-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethyl 2-chloro-5-fluoro-benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901022333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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